Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine
Description
Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine is a cyclohexane-based amine derivative featuring a 4,4-difluorocyclohexyl core, a methylene (-CH2-) linker, and a bulky tert-butylamine group. Key structural attributes include:
- 4,4-Difluorocyclohexyl group: The axial/equatorial arrangement of fluorine atoms is critical for biological activity, as shown in P-glycoprotein (P-gp) binding studies .
- Methylene linker: Connects the cyclohexyl ring to the amine, allowing conformational flexibility.
This compound has demonstrated 34% inhibition of P-gp ATPase activity at 2.5 μM in preclinical studies, outperforming earlier analogs in its series .
Properties
Molecular Formula |
C11H21F2N |
|---|---|
Molecular Weight |
205.29 g/mol |
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H21F2N/c1-10(2,3)14-8-9-4-6-11(12,13)7-5-9/h9,14H,4-8H2,1-3H3 |
InChI Key |
OGLNBWRXCCYDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CCC(CC1)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4,4-Difluorocyclohexanone with tert-Butylamine
The most direct approach is the reductive amination of 4,4-difluorocyclohexanone with tert-butylamine. This involves the formation of an imine intermediate followed by reduction to the corresponding amine. The reaction can be catalyzed by hydrogenation catalysts or carried out using chemical reductants.
Reaction conditions: Acidic or basic media can be employed depending on the desired selectivity and yield. The temperature and solvent choice are optimized to favor imine formation and subsequent reduction.
Outcome: This method yields tert-butyl[(4,4-difluorocyclohexyl)methyl]amine with good selectivity and purity, suitable for further applications in synthesis or research.
Related Synthetic Routes from Complex Precursors
Other synthetic approaches involve multi-step sequences starting from substituted cyclohexyl intermediates or related heterocycles. For example, methods involving:
Use of sodium hexamethyldisilazide or potassium carbonate as bases in tetrahydrofuran or dimethyl sulfoxide solvents.
Controlled temperature reactions (-70°C to 120°C) to achieve stereoselective formation of intermediates.
Purification by crystallization and extraction to yield high-purity amine derivatives.
While these methods are more complex and often pertain to analogs with additional functional groups, they illustrate the chemical versatility and conditions applicable to fluorinated cyclohexyl amines.
The reductive amination approach is favored for its straightforwardness and efficiency in producing this compound with good yield and purity.
The presence of fluorine atoms at the 4-position of the cyclohexyl ring influences the electronic environment, stabilizing intermediates during synthesis and affecting reaction kinetics.
High stereoselectivity in related synthetic routes suggests that careful control of reaction conditions (temperature, base, solvent) is critical to obtaining the desired isomer and purity.
Purification techniques such as crystallization and solvent extraction are essential to remove by-products and achieve research-grade compound quality.
This compound can be efficiently prepared primarily via reductive amination of 4,4-difluorocyclohexanone with tert-butylamine under controlled conditions. Industrially relevant processes and advanced synthetic methods for related compounds provide valuable insights into optimizing yield, stereoselectivity, and purity. The diversity of methods and conditions reflects the compound's importance and the nuanced chemistry of fluorinated cyclohexyl amines.
Chemical Reactions Analysis
Amide Coupling Reactions
The primary amine group in tert-butyl[(4,4-difluorocyclohexyl)methyl]amine participates in amide bond formation. For example:
-
Carboxylic Acid Coupling : Reacting with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) using HCTU and HOBt as coupling agents yields substituted amides .
-
Esterification : Treatment with tert-butyl chloroformate under basic conditions (e.g., triethylamine) forms the corresponding carbamate.
Example Reaction:
| Substrate (RCOCl) | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzoyl chloride | HCTU/HOBt | DCM | 75–85% | |
| tert-Butyl chloroformate | Triethylamine | THF | 68% |
Alkylation and Nucleophilic Substitution
The amine group acts as a nucleophile in alkylation reactions:
-
Bromoacetate Alkylation : Reacting with tert-butyl bromoacetate in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) at −78°C forms α-alkylated products .
-
Benzylation : Treatment with benzyl bromides under mild conditions introduces benzyl groups .
Key Conditions:
Deprotection of the tert-Butyl Group
The tert-butyl group is cleaved under acidic conditions to yield the free amine:
-
Trifluoroacetic Acid (TFA) : Boc deprotection occurs quantitatively in TFA at room temperature .
-
Hydrogenolysis : Catalytic hydrogenation (Pd/C, H) removes benzyl groups without affecting the cyclohexyl fluorine substituents .
Example:
Reductive Amination
The amine participates in reductive amination with aldehydes or ketones:
-
Solvent-Free Synthesis : Condensation with p-methoxybenzaldehyde under solvent-free conditions at 120°C, followed by NaBH reduction, forms secondary amines .
Reaction Pathway:
Mechanistic Insights
Scientific Research Applications
Chemistry: Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclohexyl ring can enhance binding affinity and selectivity, making it a valuable compound in drug design. The tert-butyl group can provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Research Implications
- SAR Insights: The 4,4-difluorocyclohexyl group is indispensable for ATPase inhibition, with even minor structural deviations (e.g., methyl or keto substitutions) abolishing activity .
- Therapeutic Potential: This compound’s P-gp modulation suggests utility in overcoming multidrug resistance in cancer, though further optimization of solubility is needed .
Biological Activity
Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine is an organic compound notable for its unique structural features, which include a tert-butyl group and a cyclohexyl ring substituted with two fluorine atoms. This compound has garnered attention in both synthetic organic chemistry and biological research due to its potential interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Features
- Tert-butyl Group : Provides steric hindrance, influencing reactivity and stability.
- Cyclohexyl Ring : Substituted with two fluorine atoms at the 4-position, enhancing lipophilicity and binding affinity to biological targets.
Key Properties
| Property | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 229.26 g/mol |
| Solubility | Soluble in organic solvents; limited in water |
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms in the cyclohexyl ring enhance the compound's binding affinity and selectivity towards various receptors, making it a valuable candidate in drug design. The tert-butyl group contributes to steric hindrance, affecting the compound's overall reactivity and stability within biological systems.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential interactions with receptors could lead to modulation of physiological responses.
Pharmacological Effects
Research indicates that compounds containing fluorinated groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This compound is hypothesized to demonstrate:
- Increased Binding Affinity : Enhanced interaction with target proteins due to fluorination.
- Selectivity : Potentially reduced off-target effects owing to specific binding profiles .
Case Studies
- Antimalarial Activity : A study on analogs of related compounds showed that modifications at specific positions could significantly alter potency against Plasmodium falciparum. The introduction of a tert-butyl group at one position maintained comparable activity while improving metabolic stability .
- Cytotoxicity Assessments : In vitro studies have indicated that similar amines can exhibit cytotoxic effects at varying concentrations. For instance, compounds related to this compound demonstrated dose-dependent cytotoxicity in human cell lines .
Acute Toxicity
The acute toxicity of related compounds has been documented, with LD50 values indicating varying degrees of toxicity based on structural modifications. For example:
- Dermal LD50 Values : Ranged from approximately 200 mg/kg bw for certain amines up to 2000 mg/kg bw for others .
Repeated Dose Toxicity
Repeated exposure studies have shown local effects such as irritation of mucous membranes and systemic effects including changes in clinical chemistry parameters. Similar outcomes are expected for this compound based on its structural characteristics .
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl[(4,4-difluorocyclohexyl)methyl]amine?
Methodological Answer:
The synthesis typically involves:
- Step 1: Preparation of the 4,4-difluorocyclohexylmethyl intermediate via fluorination of cyclohexanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. This step requires careful control of temperature (-20°C to 0°C) to avoid side reactions .
- Step 2: Introduction of the tert-butylamine group via reductive amination or nucleophilic substitution. For example, reacting the fluorinated cyclohexylmethyl bromide with tert-butylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching (e.g., calculated for C₁₁H₂₀F₂N: 204.1567) ensures molecular identity .
- HPLC-Purity Analysis: Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95% required for biological testing) .
Advanced: How does the 4,4-difluorocyclohexyl moiety influence binding affinity in P-glycoprotein (P-gp) inhibition studies?
Methodological Answer:
- SAR Insights: The 4,4-difluoro substitution reduces conformational flexibility of the cyclohexyl ring, favoring optimal van der Waals interactions with hydrophobic pockets in P-gp’s substrate-binding domain. Compared to 4,4-dimethylcyclohexyl analogues (e.g., compound 54 in ), the electronegative fluorine atoms enhance dipole interactions, increasing ATPase inhibition (34% vs. 34% at 2.5 μM, but with distinct binding kinetics) .
- Experimental Validation:
Advanced: How to resolve contradictions in activity data between structurally similar analogues (e.g., 4,4-difluoro vs. 4,4-dimethylcyclohexyl derivatives)?
Methodological Answer:
- Data Discrepancy Example: While both 4,4-difluoro (compound 53) and 4,4-dimethyl (compound 54) derivatives show ~34% ATPase inhibition at 2.5 μM, their effects on P-gp stimulation differ significantly .
- Resolution Strategies:
- Binding Mode Analysis: Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding poses. Fluorine’s electronegativity may alter hydrogen-bonding networks.
- Kinetic Profiling: Use stopped-flow fluorimetry to assess substrate translocation rates.
- Metabolic Stability: Compare hepatic microsomal stability; fluorinated compounds often exhibit longer half-lives due to reduced CYP450 metabolism .
Advanced: What strategies optimize the compound’s physicochemical properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment:
- LogP Reduction: Introduce polar groups (e.g., hydroxyl via post-synthetic oxidation) while retaining the 4,4-difluoro motif.
- Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility (e.g., 10 mM in PBS at pH 7.4) .
- Stability Enhancements:
Basic: What are the primary safety considerations when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) to prevent skin/eye contact.
- Ventilation: Use fume hoods for synthesis/purification steps; amine vapors may cause respiratory irritation (TLV-TWA: 5 ppm) .
- Spill Management: Absorb with vermiculite, neutralize with 1M HCl, and dispose as hazardous waste (EPA Hazard Class D001) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Variable Substituents:
- Assay Selection:
Basic: What regulatory guidelines apply to the use of this compound in preclinical research?
Methodological Answer:
- OSHA Compliance: Follow 29 CFR 1910.1200 for hazard communication (GHS labeling not required but recommended).
- IACUC Protocols: For in vivo studies, ensure approval for dosing regimens (typically 1–10 mg/kg in rodent models) .
- Waste Disposal: Incinerate at ≥1200°C via EPA-approved facilities; halogenated amines require specialized treatment .
Advanced: How does the compound’s stereochemistry impact its biological activity?
Methodological Answer:
- Chiral Center Considerations: The cyclohexyl ring’s chair conformation may lead to axial/equatorial fluorine positioning, affecting binding.
- Resolution Methods:
Advanced: What computational tools are recommended for predicting the compound’s ADMET properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
